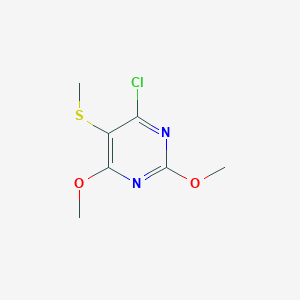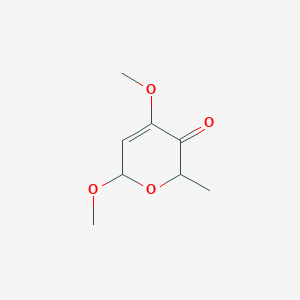![molecular formula C13H12N2O B8630536 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one is a heterocyclic compound that features a unique structure combining pyridine and pyrrolizine rings
Métodos De Preparación
The synthesis of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyridine derivative with a suitable pyrrolizine precursor can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also feature a pyrrolizine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring share some structural similarities and may have comparable chemical properties.
Pyrrolizine derivatives: These compounds have a similar core structure and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-8(2)13-9-7-11-12(16)4-6-15(11)10(9)3-5-14-13/h3,5,7H,1,4,6H2,2H3 |
Clave InChI |
AWMYKERPQXASLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=NC=CC2=C1C=C3N2CCC3=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)
![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
![3-(3-Chlorophenyl)-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8630508.png)






